molecular formula C5H5Cl2N B1594916 1,1-Dichloroethene;prop-2-enenitrile CAS No. 9010-76-8

1,1-Dichloroethene;prop-2-enenitrile

Cat. No.: B1594916
CAS No.: 9010-76-8
M. Wt: 150 g/mol
InChI Key: QLUXVUVEVXYICG-UHFFFAOYSA-N
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Description

1,1-Dichloroethene;prop-2-enenitrile is a compound that combines the properties of 1,1-dichloroethene and prop-2-enenitrile. This compound is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dichloroethene;prop-2-enenitrile typically involves the polymerization of 1,1-dichloroethene with prop-2-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a peroxide or azo compound, which initiates the polymerization process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 1,1-dichloroethene and prop-2-enenitrile into the reactor, along with the catalyst. The reaction mixture is then heated to the appropriate temperature, and the polymerization process is monitored to ensure consistent product quality. The final product is typically purified through distillation or other separation techniques to remove any unreacted monomers and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloroethene;prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce less chlorinated hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1,1-Dichloroethene;prop-2-enenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1-dichloroethene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloroethene: A related compound with similar chemical properties but lacks the nitrile group.

    Prop-2-enenitrile: Another related compound that contains the nitrile group but lacks the dichloroethene moiety.

Uniqueness

1,1-Dichloroethene;prop-2-enenitrile is unique due to its combination of both dichloroethene and nitrile functionalities. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications that require both chlorinated and nitrile characteristics.

Properties

IUPAC Name

1,1-dichloroethene;prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N.C2H2Cl2/c1-2-3-4;1-2(3)4/h2H,1H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUXVUVEVXYICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N.C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9010-76-8
Record name Acrylonitrile-vinylidene chloride copolymer
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DSSTOX Substance ID

DTXSID20921985
Record name Prop-2-enenitrile--1,1-dichloroethene (1/1)
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Molecular Weight

150.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 2-Propenenitrile, polymer with 1,1-dichloroethene
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CAS No.

9010-76-8, 116283-69-3
Record name 2-Propenenitrile, polymer with 1,1-dichloroethene
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Record name 2-Propenenitrile, polymer with 1,1-dichloroethene
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Record name Prop-2-enenitrile--1,1-dichloroethene (1/1)
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Record name 2-Propenenitrile, polymer with 1,1-dichloroethene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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